![molecular formula C17H13FN6O3 B2784537 2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 872590-58-4](/img/structure/B2784537.png)
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple rings and functional groups. The fluorophenyl and furan groups may contribute to the compound’s polarity, while the triazolopyrimidine core could potentially participate in pi-pi stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the fluorine atom in the fluorophenyl group could potentially be replaced via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .科学的研究の応用
Antiproliferative Activities
This compound has been investigated for its antiproliferative activities against various cancer cell lines. For instance, studies have evaluated its effects on human cancer cell lines such as MGC-803, PC3, PC9, EC9706, and SMMC-7721 . Further research could explore its potential as an anticancer agent.
Heterocyclic Synthesis
The synthesis of this compound involves a novel heterocyclic ring system, pyrimidotriazolobenzodiazepine. Researchers achieved this in a relatively high yield using microwave irradiation. The reaction sequence engaged five reactive centers (amide, amine, carbonyl, azide, and alkyne) in a one-pot, three-step cascade process. Stereochemistry and relative configurations were determined by NMR spectroscopy and X-ray crystallography .
Privileged Scaffold Derivatives
Quinazolinones, benzodiazepines, and triazoles are considered privileged heterocycles due to their prevalence in bioactive compounds. This compound’s structure contains elements from these privileged scaffolds, making it interesting for the preparation of molecular libraries as leads in medicinal chemistry .
[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives
Based on molecular hybridization, derivatives containing hydrazine were synthesized. These derivatives, including the compound , were evaluated for their antiproliferative activities against cancer cell lines .
[1,2,3]Triazolo[4,5-d]pyrimidine 3-Oxides
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine 3-oxides involves replacing the amino group in 6-aminouracil by hydroxyamino, coupling with benzenediazonium salts, and oxidation. This process yields interesting derivatives with potential applications .
作用機序
Target of Action
Similar compounds have been found to interact with various targets such as the c-met receptor tyrosine kinase and the lysine-specific demethylase 1 (LSD1) .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the activity of their targets, leading to various cellular effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce apoptosis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O3/c18-11-3-1-4-12(7-11)24-16-15(21-22-24)17(26)23(10-20-16)9-14(25)19-8-13-5-2-6-27-13/h1-7,10H,8-9H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUPUXRRUJESNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。